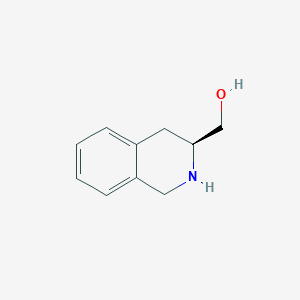

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354588 | |

| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18881-17-9 | |

| Record name | (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, also known by synonyms such as (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is found in a wide array of natural products and biologically active molecules, this compound serves as a crucial chiral building block.[1][2] The THIQ nucleus is a core component of numerous isoquinoline alkaloids known for their diverse pharmacological activities, including potential applications as therapeutics for neurodegenerative disorders.[1][3] The specific stereochemistry of the (S)-enantiomer and the presence of a hydroxymethyl group at the 3-position make it a versatile precursor for the asymmetric synthesis of more complex and potent therapeutic agents.[2][4] This guide provides a detailed overview of its core physical properties, the experimental methods used for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in synthesis, formulation, and quality control. These properties have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 114 - 116 °C (lit.) |

| Boiling Point | 307.9 °C at 760 mmHg (data for racemate) |

| Optical Rotation | [α]²²/D = -97° (c = 1 in methanol) |

| Solubility | Soluble in dichloromethane; Slightly soluble in water |

| Density | 1.081 g/cm³ (data for racemate) |

| Flash Point | 147 °C (data for racemate) |

| pKa (Predicted) | 14.57 ± 0.10 |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for three key experimental determinations.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is the most common and reliable technique for its determination.[5]

Methodology:

-

Sample Preparation: A small amount of the thoroughly dried, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube (sealed at one end) is pressed into the powder.[6]

-

Packing: The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom of the sealed end.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: The sample is heated rapidly at first to approximately 15-20°C below the expected melting point (114°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a transparent liquid is recorded as the end of the range.[6] For a pure compound, this range is typically sharp (0.5-1.0°C).

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter. The specific rotation is a standardized value.[8][9]

Methodology:

-

Solution Preparation: A precise mass of this compound is dissolved in a specific volume of a designated solvent (e.g., methanol) to achieve a known concentration (c), typically expressed in g/mL or g/100mL. For the value of -97°, the concentration is 1 g per 100 mL of methanol.

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is standardized using the sodium D-line (589 nm) at a controlled temperature (e.g., 22°C).[10] The zero point is calibrated by running a blank measurement with a sample cell filled only with the pure solvent.[8]

-

Sample Measurement: The prepared solution is carefully transferred into a polarimeter sample cell of a known path length (l), typically 1 decimeter (100 mm), ensuring no air bubbles are present in the light path.[11]

-

Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. Multiple readings are taken and averaged to ensure precision.[8]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent. The "like dissolves like" principle is a key guideline.[12]

Methodology:

-

Initial Test (Water): A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]

-

Agitation: After each addition, the test tube is vigorously shaken to facilitate dissolution.[13] Observations are made to see if the solid dissolves completely.

-

Classification: If the compound dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble or slightly soluble. Given the amine and alcohol functional groups, slight solubility in a polar solvent like water is expected, while its larger hydrocarbon structure limits high solubility.

-

Organic Solvents: The process is repeated with other solvents. For this compound, a non-polar aprotic solvent like dichloromethane is used, in which it is expected to be fully soluble due to the significant non-polar character of the fused ring system.

-

Acid/Base Tests: For compounds insoluble in water, further tests with 5% HCl and 5% NaOH can be performed to identify basic (amine) or acidic functional groups, which would dissolve via salt formation.[14]

Role in Synthetic Pathways

This compound is a valuable chiral precursor for synthesizing complex isoquinoline alkaloids. One of the most fundamental reactions for forming the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[15][16][17] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[18] The workflow below illustrates this key logical relationship in organic synthesis.

Caption: The Pictet-Spengler reaction workflow.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. digicollections.net [digicollections.net]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. Khan Academy [khanacademy.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. name-reaction.com [name-reaction.com]

- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Chiral Scaffold for Neuromodulatory Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 18881-17-9

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a versatile, chiral building block holding significant promise in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its rigid, heterocyclic structure serves as a valuable scaffold for designing enzyme inhibitors and receptor ligands.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role in neuroscience research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [2][3][4] |

| Molecular Weight | 163.22 g/mol | [2][3][4] |

| Appearance | White to pale yellow powder | [2] |

| Melting Point | 114-116 °C | [2][4] |

| Optical Rotation | [α]22/D = -97° (c = 1 in methanol) | [2][4] |

| pKa (Predicted) | 14.57 ± 0.10 | [3] |

| Water Solubility | Slightly soluble | [3] |

| Solubility | Soluble in dichloromethane | [3] |

Spectroscopic data is critical for the structural confirmation of this compound.

| Spectrum Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrum | Available |

| IR Spectrum | Available |

Synthesis of this compound

The primary synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the asymmetric synthesis of this compound, a chiral precursor is required to ensure the desired stereochemistry.

Experimental Protocol: Pictet-Spengler Reaction (General)

The following is a generalized protocol for the Pictet-Spengler reaction. Specific conditions may need to be optimized for the synthesis of this compound.

Materials:

-

β-phenylethylamine derivative

-

Aldehyde or ketone

-

Protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

Dissolve the β-phenylethylamine derivative in the anhydrous solvent.

-

Add the aldehyde or ketone to the solution.

-

Add the acid catalyst and heat the reaction mixture to reflux.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable method (e.g., column chromatography, recrystallization).

References

- 1. mdpi.com [mdpi.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. Cas 63006-93-9,1,2,3,4-Tetrahydroisoquinoline-3-methanol | lookchem [lookchem.com]

- 4. (S)-(-)-1,2,3,4-四氢-3-异喹啉甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Development

Introduction: Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse family of natural and synthetic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. The inherent THIQ scaffold is considered a "privileged structure," as it is found in numerous biologically active molecules with a wide array of therapeutic effects. This technical guide provides an in-depth overview of the core biological activities of THIQ alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.

The spectrum of biological activities exhibited by THIQ derivatives is broad, encompassing antitumor, antimicrobial, neuroprotective, and cardiovascular effects.[1] These activities stem from their ability to interact with various biological targets, including enzymes and receptors, and to modulate critical cellular signaling pathways. This guide will delve into these key areas, providing a comprehensive resource for understanding the therapeutic potential of THIQ alkaloids.

Antitumor Activity

THIQ alkaloids have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][3] The mechanisms underlying their antitumor effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Quantitative Data: Anticancer Activity of THIQ Alkaloids

The following table summarizes the cytotoxic activity of selected THIQ alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [2] |

| GM-3-121 | MDA-MB-231 (Breast) | 0.37 (µg/mL) | [2] |

| GM-3-121 | Ishikawa (Endometrial) | 0.01 (µg/mL) | [2] |

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [2] |

| Compound 15 | MCF-7 (Breast) | 15.16 | [3] |

| Compound 15 | HepG-2 (Liver) | 18.74 | [3] |

| Compound 15 | A549 (Lung) | 18.68 | [3] |

| Berberine | Various MRSA strains | 32 - 128 (µg/mL) | [5] |

| Phaeantharine trifluoroacetate | S. aureus | 39.6 | [6] |

| (R)-Nomimantharine trifluoroacetate | S. aureus | 157.5 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. The following protocol is a standard method for evaluating the cytotoxicity of THIQ alkaloids against cancer cell lines such as MCF-7.[7][8][9]

Materials:

-

THIQ alkaloid compound

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ alkaloid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the THIQ alkaloid. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the alkaloid) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: THIQ Alkaloids and Apoptosis Induction

Many THIQ alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.

Caption: THIQ alkaloid-mediated inhibition of the PI3K/Akt pathway, leading to apoptosis.

Antimicrobial Activity

Several THIQ alkaloids have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[5][6][10][11] Their mechanisms of action can vary, but may include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Quantitative Data: Antimicrobial Activity of THIQ Alkaloids

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected THIQ alkaloids against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phaeantharine trifluoroacetate | Staphylococcus aureus | 39.6 (µM) | [6] |

| (R)-Nomimantharine trifluoroacetate | Staphylococcus aureus | 157.5 (µM) | [6] |

| Berberine | Methicillin-resistant S. aureus (MRSA) | 32 - 128 | [5] |

| Alkaloid Extracts | Klebsiella pneumoniae | 9.7 - 19 | [11] |

| Alkaloid Extracts | Staphylococcus epidermidis | 9.7 - 19 | [11] |

| Alkaloid Extracts | Candida albicans | 2.4 | [11] |

| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [12] |

| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [12] |

Neuroprotective and Neuromodulatory Activity

THIQ alkaloids have shown a range of effects on the central nervous system, with some compounds exhibiting neuroprotective properties and others demonstrating neuromodulatory activities through interactions with various neurotransmitter receptors.[13][14][15] This dual nature makes them intriguing candidates for the development of therapies for neurodegenerative diseases and other neurological disorders.

Quantitative Data: Neuroactivity of THIQ Alkaloids

The following table summarizes the enzyme inhibitory and receptor binding activities of selected THIQ alkaloids relevant to their effects on the nervous system.

| Compound/Derivative | Target | Activity (IC50/Ki) | Reference |

| Berberine | Acetylcholinesterase | IC50: 0.36 µg/mL | [16] |

| Chelerythrine | Acetylcholinesterase | IC50: 0.25 µg/mL | [16] |

| Sanguinarine | Acetylcholinesterase | IC50: 1.85 µg/mL | [16] |

| Protopine | Acetylcholinesterase | IC50: 23.13 µg/mL | [16] |

| Isocorypalmine | Dopamine D1 Receptor | Ki: 83 nM | [17] |

| l-Tetrahydropalmatine | Dopamine D1 Receptor | Ki: 94 nM | [17] |

| Stepholidine Analog 1a | Acetylcholinesterase | IC50: 40.6 µM | [18][19] |

| Stepholidine Analog 1b | Acetylcholinesterase | IC50: 51.9 µM | [18][19] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for diseases such as Alzheimer's. The following is a general protocol for assessing the AChE inhibitory activity of THIQ alkaloids.[16][20]

Materials:

-

THIQ alkaloid compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the THIQ alkaloid, AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Mixture: In a 96-well plate, add 25 µL of the THIQ alkaloid solution at various concentrations.

-

Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the ATCI substrate solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the THIQ alkaloid compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Cardiovascular Effects

Certain THIQ alkaloids have been shown to exert significant effects on the cardiovascular system, including vasodilation and modulation of heart rate.[21][22][23][24][25] These effects are often mediated through interactions with adrenergic receptors and calcium channels.

Quantitative Data: Cardiovascular Activity of THIQ Alkaloids

The following table provides data on the cardiovascular effects of selected THIQ alkaloids.

| Compound/Derivative | Biological Effect | Measurement | Value | Reference |

| YS 51 | Relaxation of phenylephrine-precontracted aorta | pEC50 | 5.89 | [25] |

| YS 55 | Relaxation of phenylephrine-precontracted aorta | pEC50 | 5.93 | [25] |

| YS 51 | Antagonism of phenylephrine-induced contraction | pA2 | 6.05 | [25] |

| YS 55 | Antagonism of phenylephrine-induced contraction | pA2 | 5.88 | [25] |

| Tetrandrine | Inhibition of guinea pig left atrium contraction | EC50 | 28.9 µmol/L | [22] |

| Dauricine | Prolongation of action potential duration | - | Concentration-dependent | [22] |

Experimental Workflow for THIQ Alkaloid Drug Discovery

The discovery and development of new drugs from natural sources like THIQ alkaloids typically follows a structured workflow, from initial screening to lead optimization.[1][26][27][28][29]

Caption: A generalized workflow for the discovery and development of THIQ alkaloid-based drugs.

Conclusion

Tetrahydroisoquinoline alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential across a range of diseases. Their demonstrated activities in oncology, infectious diseases, neurodegenerative disorders, and cardiovascular conditions underscore the importance of continued research into this fascinating class of molecules. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is hoped that this resource will serve as a valuable tool for scientists and researchers in the ongoing effort to translate the promise of THIQ alkaloids into novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 11. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 20. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiovascular and lipid mobilizing effects of tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.amegroups.cn [cdn.amegroups.cn]

- 23. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

In-Depth Technical Guide: Structure Elucidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, a chiral heterocyclic compound of interest in medicinal chemistry. The document details the analytical techniques employed to confirm its molecular structure, including spectroscopic and crystallographic methods.

Compound Overview

This compound is a derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous natural products and pharmacologically active molecules. The presence of a stereocenter at the C3 position and a hydroxymethyl substituent confers specific chemical and biological properties to the molecule.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 18881-17-9 |

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15-7.05 | m | 4H | Aromatic-H |

| 4.01 | s | 2H | Ar-CH₂-N |

| 3.45-3.35 | m | 2H | N-CH₂ |

| 3.20 | t, J = 5.5 Hz | 1H | OH |

| 2.95-2.85 | m | 1H | CH-CH₂OH |

| 2.70-2.55 | m | 2H | CH₂-Ar |

| 2.10 | s | 1H | NH |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 134.8 | Aromatic C |

| 134.3 | Aromatic C |

| 128.8 | Aromatic CH |

| 126.1 | Aromatic CH |

| 125.7 | Aromatic CH |

| 125.4 | Aromatic CH |

| 64.9 | CH₂-OH |

| 55.1 | CH-CH₂OH |

| 46.8 | N-CH₂ |

| 42.5 | Ar-CH₂-N |

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₂OH]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium to Weak | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the sample holder for analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule. A crystal structure of a related derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 823631. This data confirms the (S)-configuration at the C3 position.

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature. The structure is solved and refined using appropriate crystallographic software.

Synthesis

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the careful addition of water and an aqueous base. The resulting precipitate is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product. The product is then purified by column chromatography or recrystallization.

Biological Relevance and Signaling Pathway

Tetrahydroisoquinoline derivatives have been shown to possess a wide range of biological activities. Some analogs have been reported to induce apoptosis in cancer cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[1][2] This process involves a cascade of protein phosphorylation events that ultimately lead to programmed cell death.

This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

A Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a large and structurally diverse family of alkaloids that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] These natural products, found in a wide array of plants, fungi, and marine organisms, exhibit a remarkable range of biological activities, including antitumor, antimicrobial, and neuropharmacological effects.[3] The unique tricyclic structure of the THIQ scaffold makes it a privileged core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of THIQ natural products, with a focus on experimental protocols, data presentation, and the visualization of relevant biological pathways.

General Principles of Discovery and Isolation

The journey from a natural source to a purified, characterized THIQ natural product is a multi-step process that requires a combination of classical phytochemical techniques and modern analytical methods. The general workflow can be summarized as follows:

-

Sample Collection and Preparation: The process begins with the collection of the biological material (e.g., plant leaves, roots, microbial fermentation broth, marine invertebrates). The material is then typically dried and ground to a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered material is subjected to extraction with one or more solvents of varying polarity to solubilize the target THIQ alkaloids. Common extraction methods include maceration, Soxhlet extraction, and ultrasonication.[4] The choice of solvent is crucial and is often guided by the polarity of the target compounds.

-

Fractionation and Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to separate and isolate the individual THIQ alkaloids.[5] This is often a multi-step process involving:

-

Liquid-Liquid Extraction: To partition the compounds based on their solubility in immiscible solvents.

-

Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their polarity.[5]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compounds.[5]

-

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the purification.[6]

-

-

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR): To elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[7]

-

Detailed Experimental Protocols

The following sections provide detailed methodologies for the isolation of representative THIQ natural products.

Isolation of Saframycin A from Streptomyces lavendulae

Saframycin A is a potent antitumor antibiotic produced by the fermentation of the bacterium Streptomyces lavendulae.[4]

1. Fermentation:

-

A spore suspension of Streptomyces lavendulae is used to inoculate a seed culture medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K2HPO4, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).[8]

-

The seed culture is incubated at 27°C with shaking for 30-36 hours.[8]

-

The seed culture is then used to inoculate a larger-scale fermentation medium.

-

The fermentation is carried out at 27°C with aeration and agitation. The pH of the culture is maintained below 5.5 after peak production to prevent degradation of the antibiotic.[4][9]

-

To increase the yield, the culture broth can be supplemented with 1 mM KCN.[8][9]

2. Extraction and Purification:

-

The fermentation broth is filtered to separate the mycelium from the supernatant.

-

The pH of the filtrate is adjusted to 6.8.[8]

-

The filtrate is then extracted three times with an equal volume of ethyl acetate.[8]

-

The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the saframycin A from other metabolites.

-

The fractions containing saframycin A are identified by TLC and combined.

-

Final purification is achieved by preparative HPLC on a C18 column to yield pure saframycin A.[8]

Isolation of Ecteinascidin 743 (Trabectedin) from Ecteinascidia turbinata

Ecteinascidin 743 is a highly potent antitumor agent originally isolated from the marine tunicate Ecteinascidia turbinata.[10] However, its extremely low natural abundance (approximately 0.0001% yield) has led to the development of a semi-synthetic route for its production.[11] The original isolation from the natural source is a complex and low-yielding process.

General Approach for Natural Isolation:

-

Large quantities of the tunicate are collected and extracted with aqueous ethanol.[11]

-

The aqueous ethanol extract is then subjected to a series of partitioning and chromatographic steps to isolate the ecteinascidins.

-

This process is challenging due to the low concentration of the target compounds and the presence of a multitude of other metabolites.

Due to the scarcity of the natural product, a semi-synthetic process starting from cyanosafracin B, an antibiotic obtained from the fermentation of Pseudomonas fluorescens, is the current method for the production of Trabectedin.[12]

Data Presentation

The following tables summarize the available quantitative data for the selected THIQ natural products.

| Natural Product | Source Organism | Typical Yield |

| Saframycin A | Streptomyces lavendulae | ~1,000-fold increase with optimized fermentation[4][9] |

| Ecteinascidin 743 | Ecteinascidia turbinata | 0.0001%[11] |

| Natural Product | Molecular Formula | Mass Spectrometry Data |

| Saframycin A | C29H30N4O8 | [M+H]+ at m/z 563.0[13] |

| Ecteinascidin 743 | C39H43N3O11S | HRFAB/MS: [M+H]+ at m/z 762.2696[14] |

| Natural Product | 1H NMR Data (selected signals) | 13C NMR Data (selected signals) |

| Saframycin A | - | CMR spectra available in literature[5] |

| Ecteinascidin 743 | Resonances at δ 2.03 (Me-6), 2.29 (—OCOCH3), 6.11 and 6.01 (dioxy-methylene protons)[9] | - |

Note: Detailed and directly comparable spectroscopic data for all compounds are not consistently available in a single public source.

Mandatory Visualization

Experimental and Logical Workflows

References

- 1. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20050261326A1 - Metabolites of ecteinascidin 743 - Google Patents [patents.google.com]

- 10. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US7115743B2 - Metabolites of ecteinascidin 743 - Google Patents [patents.google.com]

The Pharmacological Profile of Chiral Tetrahydroisoquinolines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs with a wide array of pharmacological activities.[1][2][3] THIQ-based compounds have demonstrated effects on the central nervous system and have been developed as tranquilizers, antidepressants, and antihypertensives.[3][4][5] The introduction of a chiral center, most commonly at the C1 position, is of paramount importance as the stereochemistry of these molecules often dictates their interaction with biological targets, leading to significant differences in binding affinity, efficacy, and selectivity between enantiomers.[6][7][8] This guide provides an in-depth overview of the pharmacological profile of chiral THIQs, focusing on their synthesis, receptor interactions, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Synthetic Strategies for Chiral Tetrahydroisoquinolines

The construction of the chiral THIQ core is primarily achieved through well-established chemical reactions, with enantioselectivity being introduced via chiral auxiliaries, catalysts, or asymmetric reduction techniques.[6][9]

Two of the most common strategies for forming the isoquinoline ring system are:

-

Pictet-Spengler Condensation: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[1]

-

Bischler-Napieralski Reaction: This method consists of the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[1][6]

Enantioselective reduction of the intermediate 3,4-dihydroisoquinolines is a key step in producing chiral 1-substituted THIQs.[6] This can be accomplished through various methods, including hydrogenation with chiral catalysts or the use of chiral hydride reducing agents.[6]

Pharmacological Profile: Receptor Interactions

Chiral THIQs interact with a variety of G-protein coupled receptors (GPCRs), with their affinity and selectivity being highly dependent on their stereochemistry and substitution patterns.

Dopamine Receptor Ligands

The dopamine D2-like receptors, particularly the D2 and D3 subtypes, are major targets for THIQ derivatives.[10] These receptors are coupled to Gαi proteins, and their activation leads to the inhibition of adenylyl cyclase.[10] Many research efforts have focused on developing potent and selective D3 receptor antagonists and partial agonists for their potential in treating substance use disorders.[11][12]

Derivatization of the THIQ core, including changes in the arylamide moiety and the THIQ substructure itself, has led to compounds with high affinity in the low nanomolar range and significant selectivity for the D3 over the D2 receptor.[11][13] For instance, compound 51 ((E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide) shows a Kᵢ of 12 nM for the human D3 receptor with a 123-fold preference over the D2 subtype.[11] Similarly, compounds with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif, such as 5s and 5t , have displayed very high affinity for the D3 receptor (Kᵢ = 1.2 and 3.4 nM, respectively).[10]

Table 1: Binding Affinities (Kᵢ, nM) of Chiral THIQ Derivatives at Dopamine Receptors

| Compound | D₁ | D₂ | D₃ | D₄ | D₅ | Selectivity (D₂/D₃) | Reference |

|---|---|---|---|---|---|---|---|

| 5i | >10000 | 26 | 26 | >10000 | - | 1 | [10] |

| 5q | >10000 | >10000 | 57 | >10000 | >10000 | - | [10] |

| 5s | 200 | 18 | 1.2 | 500 | >10000 | 15 | [10] |

| 5t | 1000 | 100 | 3.4 | >10000 | >10000 | 29.4 | [10] |

| 6a | 80 | 35 | 2 | 90 | >10000 | 17.5 | [10] |

| 31 | - | 1260 | 8.4 | - | - | 150 | [13] |

| 51 | - | 1480 | 12 | - | - | 123 |[11] |

Note: Data is compiled from multiple sources for illustrative purposes. Dashes indicate data not reported.

Serotonin Receptor Ligands

Chiral THIQs have also been investigated as ligands for various serotonin (5-HT) receptors. High affinities have been observed for subtypes including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇.[14][15][16] For example, the levorotatory enantiomer (-)-2a demonstrated a high affinity for the 5-HT₇ receptor with a Kᵢ of 1.2 nM, which was over 75 times higher than its corresponding dextrorotatory enantiomer (+)-2b (Kᵢ = 93 nM).[17] This highlights the critical role of stereoselectivity in receptor binding.[17] Some THIQ derivatives, such as pellotine, have been identified as inverse agonists at the 5-HT₇ receptor, an action that decreases basal cAMP levels and can reduce neuronal excitability.[18]

Table 2: Binding Affinities (Kᵢ, nM) of Chiral THIQ Derivatives at Serotonin Receptors

| Compound | 5-HT₁ₐ | 5-HT₁₋/₁₋ | 5-HT₂ₐ | 5-HT₂₋ | 5-HT₆ | 5-HT₇ | Reference |

|---|---|---|---|---|---|---|---|

| 2a (racemic) | 24 | - | 130 | 11 | 31 | 2.2 | [17] |

| (-)-2a (eutomer) | 1.2 | - | 120 | 11 | 35 | 1.2 | [17] |

| (+)-2b (distomer) | 1100 | - | 1600 | 1200 | 1300 | 93 | [17] |

| 1c | - | - | - | - | - | 0.5 | [17] |

| Anhalidine (1b) | - | - | - | - | - | EC₅₀=219 |[18] |

Note: EC₅₀ value for Anhalidine reflects functional potency as an inverse agonist.

Opioid and Adrenoceptor Ligands

The versatility of the THIQ scaffold extends to opioid and adrenergic receptors. Certain THIQ derivatives have been classified based on their relative affinities for dopamine versus opioid receptors.[19] More recent work has focused on designing THIQ-valine hybrids as dual kappa (KOP) and mu (MOP) opioid receptor modulators, with some compounds showing antagonist properties and others acting as agonists.[20] Additionally, THIQ derivatives have been synthesized and tested for α₁- and α₂-adrenoceptor affinity, with some compounds identified as selective α₂-adrenoceptor ligands.[21] Other studies have evaluated 1-aryl-6,7-dihydroxy-THIQ derivatives as β-adrenoceptor agents, though many showed weak activity.[22]

Table 3: Binding Affinities of THIQ Derivatives at Opioid and Adrenoceptors

| Compound | Receptor Target | Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| (S)-10h | KOP/MOP Antagonist | <10,000 (Sub-micromolar) | [20] |

| (R)-10m | KOP/MOP Agonist | KOP IC₅₀=670, MOP IC₅₀=94.5 | [20] |

| 5h | α₂-Adrenoceptor | 11 | [21] |

| 5j | α₂-Adrenoceptor | 12 | [21] |

| 5m | α₂-Adrenoceptor | 1.8 ([³H]idazoxan) |[21] |

Other Biological Activities

Beyond GPCRs, chiral THIQs have shown promise in other therapeutic areas. A series of chiral derivatives were synthesized and evaluated for their antiproliferative properties against various cancer cell lines, with some compounds showing significant activity against human prostate cancer cells (DU-145) by inducing cell cycle arrest and inhibiting microtubule assembly.[23]

Table 4: Anticancer Activity (IC₅₀, µM) of Chiral THIQ Derivatives

| Compound | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Hela (Cervical) | HepG2 (Liver) | Reference |

|---|---|---|---|---|---|---|

| 9a | 2.45 | 1.83 | 0.72 | 3.24 | 4.61 | [23] |

| 9b | 4.12 | 3.65 | 1.23 | 5.33 | 6.82 |[23] |

Structure-Activity Relationships (SAR)

The biological activity of THIQs is highly dependent on their three-dimensional structure. Key SAR insights include:

-

Chirality at C1: The stereochemistry at the 1-position is often the primary determinant of receptor affinity and selectivity. As seen with 5-HT₇ ligands, one enantiomer (the eutomer) can be significantly more potent than the other (the distomer).[8][17]

-

Aromatic Ring Substitution: The pattern of substitution (e.g., hydroxy, methoxy groups) on the benzene ring of the THIQ core significantly influences binding. For D3 receptor affinity, 6,7-dihydroxy and 6,7-dimethoxy patterns are common.[10] For 5-HT₇ inverse agonism, an 8-hydroxy-6,7-dimethoxy pattern was preferred.[18]

-

N-Substituent: The group attached to the nitrogen atom plays a crucial role in modulating activity. Often, a linker connects the THIQ nitrogen to a secondary pharmacophore (an arylamide, for example), and the length and nature of this linker are critical for optimizing receptor fit and selectivity.[10][11]

Experimental Protocols

Evaluating the pharmacological profile of novel chiral THIQs involves a standardized set of in vitro and in vivo assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation of Membranes:

-

Homogenize tissue or cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

-

Resuspend the resulting pellet (cell membranes) in a fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Incubation:

-

In assay tubes, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (the THIQ derivative).

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-radioactive antagonist.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Functional Assay: cAMP Accumulation (General Protocol)

This assay measures the functional consequence of receptor activation, specifically for receptors coupled to Gαs (stimulatory) or Gαi (inhibitory) proteins.

-

Cell Culture: Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test THIQ compound.

-

For antagonist/inverse agonist mode (for Gαs-coupled receptors), stimulate the cells with a known agonist (e.g., 5-HT for 5-HT₇). For agonist mode (for Gαi-coupled receptors), stimulate the cells with an adenylyl cyclase activator like forskolin.

-

Incubate for a defined period at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Eₘₐₓ).

-

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Affinity of 2-(tetrahydroisoquinolin-2-ylmethyl)- and 2-(isoindolin-2-ylmethyl)imidazolines for alpha-adrenoceptors. Differential affinity of imidazolines for the [3H]idazoxan-labeled alpha 2-adrenoceptor vs the [3H]yohimbine-labeled site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the key molecular properties, synthesis, and potential biological applications of this compound, with a focus on its role as a precursor for novel therapeutics.

Molecular Profile

This compound is a derivative of the tetrahydroisoquinoline (THIQ) core structure. The THIQ motif is a prevalent scaffold in numerous natural products and clinically used drugs, recognized for its wide array of pharmacological activities.[1]

Chemical Structure and Properties

The fundamental molecular details of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| CAS Number | 18881-17-9 | [2] |

| Appearance | White to pale yellow powder | Chem-Impex |

| Melting Point | 114-116 °C | |

| Optical Rotation | [α]22/D −97°, c = 1 in methanol |

Synthesis and Manufacturing

The asymmetric synthesis of this compound is crucial for its application in developing enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[3] The synthesis typically involves the creation of the chiral tetrahydroisoquinoline core followed by functional group manipulation.

Key Synthetic Strategies

The construction of the chiral tetrahydroisoquinoline framework is often achieved through methods such as the Pictet-Spengler reaction.[1][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. Asymmetric variations of this reaction have been developed to control the stereochemistry.

A common precursor for the synthesis of this compound is the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5]

Example Synthetic Workflow

Below is a logical workflow for a potential synthesis route, starting from the precursor acid.

Caption: A potential synthetic pathway from the carboxylic acid precursor to the final methanol product.

Experimental Protocol: Reduction of a Carboxylic Acid Ester (General Procedure)

While a specific protocol for the reduction of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was not found in the searched literature, a general procedure for the reduction of an ester to an alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is provided below. This serves as an illustrative example of the final synthetic step.

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Addition of Reducing Agent: The flask is cooled in an ice bath (0 °C). Lithium Aluminum Hydride (LiAlH₄) is added portion-wise to the stirred solution. The amount of LiAlH₄ will typically be in molar excess to the ester.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This is a highly exothermic process and must be done with extreme caution.

-

Workup: The resulting precipitate is filtered off, and the filter cake is washed with the solvent. The filtrate is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to afford the pure alcohol.

Biological Significance and Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of THIQ have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

Anticancer Potential of Tetrahydroisoquinoline Derivatives

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are key targets in cancer therapy.[6] Inhibition of these proteins can trigger apoptosis (programmed cell death) in cancer cells.

Furthermore, other substituted tetrahydroisoquinolines have been shown to target the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.[6] Some derivatives have also been explored as inhibitors of tubulin polymerization, a mechanism shared by several established chemotherapy drugs.[7]

Involvement in Cell Signaling Pathways

Some tetrahydroisoquinoline derivatives have been observed to induce apoptosis in cancer cell lines.[8] The apoptotic process is often mediated by complex signaling cascades. One such study on a different THIQ derivative implicated the activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, specifically involving ERK1/2 and p38, in the induction of apoptosis.

Caption: A simplified diagram illustrating a potential signaling pathway for THIQ-induced apoptosis.

Experimental Protocol: Apoptosis Detection by Annexin V Staining

To assess the pro-apoptotic activity of a compound like this compound, a common method is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period. Include both a negative (vehicle) control and a positive control (a known apoptosis-inducing agent).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new therapeutic agents. Its utility stems from the proven pharmacological relevance of the tetrahydroisoquinoline scaffold. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action, particularly in the context of cancer and neurological disorders, is a promising avenue for future drug discovery efforts. The experimental frameworks provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tetrahydroisoquinoline Derivatives: A Technical Guide to Key Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1] Initially recognized for its neurotoxic properties, the THIQ framework has since been identified as a key pharmacophore in the development of therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] This technical guide provides an in-depth overview of the most promising therapeutic targets for THIQ derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Targets of THIQ Derivatives

THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4]

Key Anticancer Targets and Quantitative Data

The anticancer activity of various THIQ derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| GM-3-121 | KRas Inhibition / Anti-angiogenesis | HCT116 | Not specified for KRas, 1.72 for anti-angiogenesis | [5] |

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 | [5] |

| GM-3-16 | KRas Inhibition | Colon Cancer Cell Lines | 1.6 - 2.6 | [5] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Cytotoxicity | MCF-7 | 0.61 (µg/ml) | [6] |

| MDA-MB-231 | 1.36 (µg/ml) | [6] | ||

| Ishikawa | 0.09 (µg/ml) | [6] | ||

| Trabectedin (ET-743) | DNA Binding / VEGF Inhibition | Various | Not specified | [5] |

Signaling Pathways in THIQ-Mediated Anticancer Activity

THIQ derivatives modulate several key signaling pathways implicated in cancer progression.

Caption: Key anticancer mechanisms of THIQ derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay) [6]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, Ishikawa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

KRas Inhibition Assay [5]

Details on the specific KRas inhibition assay were not fully provided in the searched literature. However, a general workflow can be outlined.

Caption: General workflow for a KRas inhibition assay.

Neuro-related Targets of THIQ Derivatives

THIQ derivatives exhibit a dual role in the central nervous system, with some compounds showing neuroprotective effects while others are neurotoxic.[2][7] This duality makes them interesting candidates for studying and potentially treating neurodegenerative diseases like Parkinson's disease.[8][9]

Key Neuro-related Targets and Quantitative Data

| Compound | Target/Effect | Model System | Observation | Reference |

| Tetrahydropapaveroline (THP) | Mitochondrial Respiration Inhibition | Isolated Mitochondria | Significant inhibition of state 3 and 4 respiration | [7][10] |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) Inhibition | HEK293 cells expressing DAT | Inhibition of [3H] dopamine uptake | [11] |

| Mitochondrial Complex I Inhibition | Isolated Mitochondria | Inhibition of NADH-ubiquinone oxidoreductase | [11] | |

| Oleracein E | Neuroprotection | Rotenone-induced Parkinson's model | Neuroprotective effects observed | [2] |

| AMTIQ | Neuroprotection | MPTP-induced Parkinson's model in mice | Attenuated motor deficits and dopamine neurodegeneration | [2] |

Neurotoxic and Neuroprotective Mechanisms

The neurotoxicity of certain THIQs is often linked to their ability to inhibit mitochondrial function and induce oxidative stress.[7][9] Conversely, neuroprotective derivatives may act through various mechanisms to preserve neuronal function.

Caption: Duality of THIQ derivatives in the nervous system.

Experimental Protocols

Mitochondrial Respiration Assay [7][10]

-

Mitochondria Isolation: Isolate mitochondria from rat liver or brain tissue using differential centrifugation.

-

Respirometry Setup: Use a Clark-type oxygen electrode to measure oxygen consumption in a reaction buffer containing isolated mitochondria and substrates (e.g., glutamate and malate for Complex I).

-

State 3 and 4 Respiration: Measure the basal respiration rate (State 4) and then add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Compound Addition: Add the THIQ derivative to the chamber and record the changes in oxygen consumption for both State 3 and State 4 respiration.

-

Data Analysis: Calculate the respiratory control ratio (State 3/State 4) and the percentage of inhibition caused by the compound.

Antimicrobial Targets of THIQ Derivatives

THIQ derivatives have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi, including drug-resistant strains.[2][12][13]

Key Antimicrobial Targets and Quantitative Data

| Compound Class/ID | Target Organism | MIC (µg/mL) | Reference |

| 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Various bacterial strains | 3.5 - 20 | [12] |

| A specific THQ derivative | Methicillin-resistant S. aureus (MRSA) | 32 | [12] |

| Compound 2C (a THIQ derivative) | S. aureus and B. subtilis DNA gyrase | IC50 of 0.125 and 0.25 respectively | [12] |

| Oceanalin A | Candida glabrata | 30 | [12] |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [14] |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [14] |

| Streptococcus pneumoniae | 32 | [14] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-